REACTION_CXSMILES
|
[CH2:1]([Al](C[CH:11]([CH3:13])[CH3:12])CC(C)C)[CH:2](C)C.[CH2:14]=[CH2:15].[CH2:16](O)[CH3:17].[CH3:19]O>>[CH2:1]=[CH2:2].[CH2:14]=[CH:15][CH2:19][CH2:16][CH2:17][CH2:13][CH2:11][CH3:12] |f:4.5|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)[Al](CC(C)C)CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2 liter-stainless steel autoclave thoroughly purged with nitrogen, 600 ml of hexane and 300 ml of 1-octene
|
Type
|
ADDITION
|
Details
|
were introduced
|
Type
|
CUSTOM
|
Details
|
was elevated to 60° C
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
TEMPERATURE
|
Details
|
to maintain the total pressure at 3.0 Kg/cm2-G
|
Type
|
CUSTOM
|
Details
|
to terminate
|
Type
|
CUSTOM
|
Details
|
the polymerization
|
Type
|
CUSTOM
|
Details
|
the unreacted ethylene was purged out
|
Type
|
CUSTOM
|
Details
|
The resulting reaction solution
|
Type
|
CUSTOM
|
Details
|
to precipitate a polymer
|
Type
|
CUSTOM
|
Details
|
The polymer was separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried overnight under reduced pressure
|
Duration
|
8 (± 8) h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |